molecular formula C9H20N2 B13589825 1-(2-Methylbutyl)piperazine CAS No. 82499-91-0

1-(2-Methylbutyl)piperazine

Cat. No.: B13589825
CAS No.: 82499-91-0
M. Wt: 156.27 g/mol
InChI Key: OQGIVRAAJBHOTH-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound, this compound, has a molecular formula of C9H20N2 and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .

Chemical Reactions Analysis

1-(2-Methylbutyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of substituted piperazines .

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)piperazine involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, leading to flaccid paralysis of certain parasites . Additionally, piperazine derivatives can modulate other biological pathways, contributing to their diverse pharmacological effects .

Comparison with Similar Compounds

1-(2-Methylbutyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(2-Ethylbutyl)piperazine
  • 1-(2-Propylbutyl)piperazine
  • 1-(2-Isobutyl)piperazine

These compounds share a similar piperazine core structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific substituent, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

82499-91-0

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(2-methylbutyl)piperazine

InChI

InChI=1S/C9H20N2/c1-3-9(2)8-11-6-4-10-5-7-11/h9-10H,3-8H2,1-2H3

InChI Key

OQGIVRAAJBHOTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1CCNCC1

Origin of Product

United States

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